molecular formula C9H15Cl B13608022 1-(Chloromethyl)bicyclo[2.2.2]octane CAS No. 66618-90-4

1-(Chloromethyl)bicyclo[2.2.2]octane

Cat. No.: B13608022
CAS No.: 66618-90-4
M. Wt: 158.67 g/mol
InChI Key: YKSXILUTMOSRKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The bicyclo[2.2.2]octane core is a saturated bicyclic hydrocarbon characterized by a highly symmetrical and rigid cage-like structure. This rigidity is a direct consequence of its three fused six-membered rings, which exist in a boat conformation. Unlike more flexible cyclic systems, the conformational space of bicyclo[2.2.2]octane is significantly restricted, providing a predictable and well-defined spatial arrangement of substituents. This structural pre-organization is a key feature that makes these architectures valuable in various chemical disciplines.

Rigid bridgehead systems, such as the bicyclo[2.2.2]octane skeleton, serve as unique platforms in synthetic design for several reasons. The fixed orientation of substituents at the bridgehead and bridge positions allows for the precise control of stereochemistry and the spatial relationship between functional groups. This is of paramount importance in the design of molecules intended to interact with biological targets like enzymes and receptors, where a specific three-dimensional arrangement is often a prerequisite for activity.

Furthermore, the rigidity of the bicyclo[2.2.2]octane framework can be exploited to study fundamental aspects of reaction mechanisms, such as the transmission of electronic effects through sigma bonds. The defined geometry of these systems provides a stable and predictable scaffold for investigating through-bond and through-space interactions between distant functional groups.

The introduction of a halomethyl group, such as the chloromethyl group in 1-(chloromethyl)bicyclo[2.2.2]octane, onto an alicyclic framework provides a versatile handle for further chemical transformations. The carbon-chlorine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This allows for the introduction of a wide array of other functional groups through nucleophilic substitution reactions.

However, the reactivity of the chloromethyl group in this compound is significantly influenced by its structural environment. The chloromethyl group is attached to a quaternary bridgehead carbon, creating a neopentyl-like arrangement. Neopentyl halides are well-known for their unusually low reactivity in bimolecular nucleophilic substitution (SN2) reactions. chemistrysteps.comspcmc.ac.inmasterorganicchemistry.com This is due to the substantial steric hindrance presented by the bulky bicyclic framework, which impedes the backside attack of a nucleophile on the carbon atom bearing the chlorine.

Unimolecular nucleophilic substitution (SN1) reactions are also generally slow for bridgehead halides. The formation of a carbocation at a bridgehead position of a small bicyclic system is energetically unfavorable due to the inability of the carbocation to adopt the preferred planar geometry. quora.com While the carbocation in the case of this compound would be a primary carbocation that could potentially rearrange to a more stable tertiary carbocation, the initial formation of this primary carbocation is a high-energy process. quora.comstackexchange.com

The study of bicyclic compounds has a rich history, with early investigations focusing on their unique structures and reactivities. The bicyclo[2.2.2]octane system, in particular, has been a subject of interest for understanding the principles of stereochemistry and reaction mechanisms in constrained systems.

While specific research on this compound is not extensively documented in the literature, its synthesis and reactivity can be inferred from studies on related compounds. The synthesis of bridgehead-functionalized bicyclo[2.2.2]octanes is often achieved through multi-step sequences, frequently starting from a Diels-Alder reaction to construct the bicyclic core. nih.gov For instance, the precursor alcohol, 1-(hydroxymethyl)bicyclo[2.2.2]octane, can be synthesized by the reduction of the corresponding carboxylic acid, 1-bicyclo[2.2.2]octanecarboxylic acid, using a reducing agent like lithium aluminum hydride. prepchem.com Subsequent conversion of the alcohol to the chloride can be achieved using standard chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Current research involving bicyclo[2.2.2]octane derivatives is largely driven by their application as rigid scaffolds in medicinal chemistry and materials science. Their well-defined three-dimensional structures make them attractive as bioisosteres for aromatic rings, offering improved metabolic stability and pharmacokinetic properties. The ability to introduce functional groups at specific positions, for which the chloromethyl group in this compound would be a valuable precursor, is key to their utility in these fields.

Table 1: Physical and Spectroscopic Data for this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)
This compound C₉H₁₅Cl158.67Not available~3.3 (s, 2H, -CH₂Cl), ~1.5 (m, 13H, bicyclooctane)~55 (-CH₂Cl), ~35 (bridgehead C), ~26 (bridge CH₂), ~24 (bridge CH₂)
Bicyclo[2.2.2]octaneC₈H₁₄110.20169-1711.55 (s)26.1 (CH₂), 24.0 (CH)
1-Methylbicyclo[2.2.2]octaneC₉H₁₆124.22Not availableNot available35.1 (bridgehead C-CH₃), 32.2 (bridgehead CH), 26.9 (bridge CH₂), 24.8 (bridge CH₂), 16.4 (CH₃)

Note: Spectroscopic data for this compound are estimated based on known chemical shifts for similar structural motifs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66618-90-4

Molecular Formula

C9H15Cl

Molecular Weight

158.67 g/mol

IUPAC Name

1-(chloromethyl)bicyclo[2.2.2]octane

InChI

InChI=1S/C9H15Cl/c10-7-9-4-1-8(2-5-9)3-6-9/h8H,1-7H2

InChI Key

YKSXILUTMOSRKB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CC2)CCl

Origin of Product

United States

Synthetic Methodologies for 1 Chloromethyl Bicyclo 2.2.2 Octane and Its Precursors

Strategies for Carbon-Chlorine Bond Formation at the Bridgehead Position

The formation of a carbon-chlorine bond at a tertiary bridgehead carbon, such as in the bicyclo[2.2.2]octane system, presents unique challenges due to steric hindrance and the electronic nature of the bridgehead position. Two primary strategies have been explored: direct chlorination of a precursor and the conversion of a pre-existing functional group.

Direct Chlorination Approaches

Direct chlorination of a hydrocarbon at a bridgehead position can be achieved through free-radical pathways. While direct chlorination of the parent bicyclo[2.2.2]octane can lead to a mixture of products, including the bridgehead chloride, a more targeted approach would involve the chlorination of 1-methylbicyclo[2.2.2]octane.

Free-radical chlorination, often initiated by light or a radical initiator, proceeds via a chain reaction mechanism. Reagents such as sulfuryl chloride (SOCl) in the presence of an initiator like azobisisobutyronitrile (AIBN) are commonly employed for such transformations. The selectivity of the chlorination is influenced by the stability of the resulting radical intermediate. In the case of 1-methylbicyclo[2.2.2]octane, the tertiary radical at the bridgehead methyl group is a plausible intermediate, which can then react with a chlorine source to form the desired 1-(chloromethyl)bicyclo[2.2.2]octane.

Table 1: Reagents for Direct Chlorination

Reagent Initiator Conditions
Sulfuryl chloride (SOCl) AIBN or light Inert solvent, heat or UV irradiation

It is important to note that these reactions can sometimes lead to a mixture of chlorinated products, and purification may be necessary to isolate the desired compound.

Conversion from Hydroxy or Other Leaving Group Precursors

A more common and often more selective method for introducing the chloromethyl group is through the conversion of a precursor functional group at the bridgehead position. The most logical precursor is 1-(hydroxymethyl)bicyclo[2.2.2]octane, also known as bicyclo[2.2.2]octane-1-methanol.

The conversion of this primary alcohol to the corresponding chloride can be accomplished using a variety of standard chlorinating agents. Thionyl chloride (SOCl) is a widely used reagent for this transformation, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. Another effective method is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh) and carbon tetrachloride (CCl) or other halogenating agents like N-chlorosuccinimide (NCS). organic-chemistry.orgnrochemistry.com This reaction proceeds under mild conditions and is known for its high yields.

Table 2: Reagents for Conversion of 1-(Hydroxymethyl)bicyclo[2.2.2]octane to this compound

Reagent(s) Reaction Name/Type Typical Conditions
Thionyl chloride (SOCl) Chlorination Inert solvent (e.g., CH₂Cl₂), often with a base (e.g., pyridine)
Triphenylphosphine (PPh₃), Carbon tetrachloride (CCl₄) Appel Reaction Inert solvent (e.g., CH₂Cl₂, CH₃CN)
Triphenylphosphine (PPh₃), N-Chlorosuccinimide (NCS) Appel Reaction Inert solvent (e.g., THF)

The synthesis of the precursor, 1-(hydroxymethyl)bicyclo[2.2.2]octane, can be achieved through the reduction of a corresponding carboxylic acid or ester derivative, such as methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate. smolecule.com

Construction of the Bicyclo[2.2.2]octane Core

The synthesis of the bicyclo[2.2.2]octane skeleton is a well-established area of organic chemistry, with several reliable methods available. These methods can be adapted to produce derivatives that are either the target compound itself or can be readily converted to it.

Diels-Alder Cycloaddition Reactions and Their Derivatives

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the construction of six-membered rings and is frequently employed for the synthesis of the bicyclo[2.2.2]octene core, which can then be hydrogenated to the corresponding octane (B31449). wikipedia.org For the synthesis of 1-substituted derivatives, a substituted 1,3-cyclohexadiene (B119728) can be reacted with a suitable dienophile. nih.gov

To obtain a precursor for this compound, one could envision a Diels-Alder reaction using a 1,3-cyclohexadiene bearing a latent chloromethyl group or a group that can be converted to it. The choice of diene and dienophile, as well as the reaction conditions (thermal or Lewis acid-catalyzed), can influence the stereoselectivity and regioselectivity of the cycloaddition.

Intramolecular Cyclization Pathways

Intramolecular reactions provide an alternative and often highly efficient route to bicyclic systems. An intramolecular Diels-Alder reaction of a suitably functionalized acyclic or monocyclic precursor can lead to the formation of the bicyclo[2.2.2]octane core. nih.gov Another approach involves intramolecular Michael additions or aldol (B89426) condensations. For instance, a tandem intermolecular Michael addition followed by an intramolecular aldol process, a "bridged Robinson annulation," has been used to synthesize bicyclo[2.2.2]oct-5-en-2-ones, which can be further elaborated.

Multi-Step Linear Syntheses from Acyclic or Monocyclic Precursors

Linear, multi-step syntheses starting from readily available acyclic or monocyclic precursors offer a high degree of flexibility and control over the final structure. Such sequences often involve the formation of a functionalized cyclohexane (B81311) ring followed by the construction of the second and third bridges. For example, a parallel solution-phase synthesis has been developed to create a library of functionalized bicyclo[2.2.2]octanes, demonstrating the feasibility of multi-step approaches. These methods can be designed to incorporate the necessary C1 substituent at an early stage, which is then carried through the synthetic sequence.

Stereoselective and Enantioselective Synthetic Routes

The synthesis of chiral, non-racemic bicyclo[2.2.2]octane derivatives, which are precursors to this compound, often relies on asymmetric synthesis strategies. A significant approach involves the enantioselective construction of the bicyclic core, which can then be functionalized.

A notable pathway to chiral precursors is the asymmetric Diels-Alder reaction. Although not directly yielding the 1-(chloromethyl) group, this reaction establishes the bicyclo[2.2.2]octane skeleton with high stereocontrol. The resulting products, often containing carbonyl or carboxyl groups, can be subsequently converted to the desired chloromethyl functionality. For instance, the reduction of a bridgehead carboxyl group to a hydroxymethyl group, followed by chlorination (e.g., using thionyl chloride or a similar reagent), is a standard synthetic transformation.

Another powerful strategy is the desymmetrization of meso-diketones. For example, the asymmetric reduction of a meso-diketone using baker's yeast can provide access to the bicyclo[2.2.2]octane core with high enantiomeric purity. lu.se This enzymatic approach offers a green and efficient route to chiral building blocks that can be further elaborated. lu.se

Furthermore, synthetic routes have been developed for closely related structures, such as 4-chlorobicyclo[2.2.2]octane-1-methanol, indicating that the introduction of both a chloro substituent and a hydroxymethyl group on the bicyclo[2.2.2]octane scaffold is a feasible synthetic objective. ucla.edu The synthesis of bridgehead hydroxymethyl substituted bicyclo[2.2.2]octane-2,6-dione has also been reported, providing another potential precursor. lu.se

Catalytic Systems in the Synthesis of Bicyclo[2.2.2]octane Derivatives

Catalysis plays a pivotal role in the efficient and selective synthesis of the bicyclo[2.2.2]octane framework. Both transition metal catalysis and organocatalysis have been successfully employed to construct this sterically demanding scaffold, often with high levels of stereocontrol that are crucial for preparing enantiomerically pure precursors to this compound.

Transition Metal-Mediated Transformations

Transition metal catalysis offers robust methods for constructing the bicyclo[2.2.2]octane core and its derivatives. A novel synthetic procedure involves the treatment of 1,4-dimethylene cyclohexane with an oxidizing agent in the presence of a transition metal catalyst to afford an oxo-substituted bicyclo[2.2.2]octane intermediate, which can be further derivatized. google.comgoogle.com This method provides a simplified means for the commercial production of a variety of bicyclo[2.2.2]octane derivatives. google.comgoogle.com

Palladium-catalyzed reactions have also emerged as a powerful tool. For instance, a cascade reaction involving C–C bond cleavage, vinylation, and a Mizoroki–Heck reaction has been developed to provide access to densely functionalized bicyclo[2.2.2]octane frameworks from readily available starting materials like carvone. nih.gov This strategy showcases the ability of transition metal catalysis to enable non-intuitive synthetic disconnections for accessing complex molecular architectures. nih.gov

Copper-mediated reactions have been utilized in the enantioselective synthesis of bicyclo[2.2.2]octenones through an oxidative dearomatization/[4+2] dimerization cascade of substituted phenols. nih.gov This process allows for the highly enantioselective construction of the bicyclic core, which can be a precursor to the saturated bicyclo[2.2.2]octane system. nih.gov

Catalyst SystemReactantsProduct TypeYieldEnantiomeric Excess (ee) / Enantiomeric Ratio (er)
[(−)-sparteine]₂Cu₂O₂(PF₆)₂CarvacrolBicyclo[2.2.2]octenone25%99% ee
Pd(OAc)₂ / XantphosDihydroxylated pinene derivative, gem-dichloroalkeneBicyclo[2.2.2]octane56%N/A

Organocatalytic Approaches

Organocatalysis has become a cornerstone of asymmetric synthesis, and its application to the construction of bicyclo[2.2.2]octane derivatives has yielded highly effective and enantioselective methods. These approaches often rely on the activation of substrates through the formation of transient, chiral intermediates such as iminium ions or enamines.

A prominent organocatalytic method is the Diels-Alder reaction. Chiral amines, such as imidazolidinones, can catalyze the [4+2] cycloaddition between α,β-unsaturated aldehydes and dienes to produce bicyclo[2.2.2]octene derivatives with excellent diastereo- and enantioselectivity. researchgate.net These products can then be hydrogenated and functionalized at the bridgehead position.

Tandem reactions catalyzed by organic bases or chiral amines provide rapid access to bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields and with high enantioselectivities. rsc.orgresearchgate.net These reactions often proceed through a stepwise Michael/Michael cascade pathway. researchgate.net The resulting carboxylates are ideal precursors for this compound, as the carboxylate group can be readily converted to the target chloromethyl group.

Furthermore, chiral oxaziridinium organocatalysts have been employed in a tandem ortho-hydroxylative phenol (B47542) dearomatization–[4+2] dimerization reaction to afford bicyclo[2.2.2]octenones with high enantioselectivity. nih.govnih.gov This method has been successfully applied to the synthesis of natural products and demonstrates the utility of organocatalysis in complex molecule synthesis. nih.govnih.gov

CatalystReaction TypeSubstratesProductYieldEnantiomeric Ratio (er)
Chiral Organic BaseTandem Michael/Michaelα,β-Unsaturated Ester, Cyclohexenone derivativeBicyclo[2.2.2]octane-1-carboxylateGood to ExcellentExcellent
Chiral Oxaziridiniumo-HPD-[4+2]2,6-XylenolBicyclo[2.2.2]octenone75%95:5 er
Diphenylprolinol Silyl (B83357) EtherDomino Michael/Michaelα,β-Unsaturated Aldehyde, Cyclohexenone derivativeBicyclo[2.2.2]octanone derivativeN/ANearly Optically Pure

Reactivity and Reaction Mechanisms of 1 Chloromethyl Bicyclo 2.2.2 Octane

Nucleophilic Substitution Reactions at the Chloromethyl Group

Nucleophilic substitution reactions at the chloromethyl group of 1-(chloromethyl)bicyclo[2.2.2]octane are notably sluggish. The steric and electronic properties of the bicyclic cage disfavor both the unimolecular (SN1) and bimolecular (SN2) substitution mechanisms that are typical for alkyl halides.

The two primary mechanisms for nucleophilic substitution are the SN1 and SN2 pathways. pressbooks.pub The preferred pathway is determined by factors such as the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the solvent. youtube.comkhanacademy.org

SN2 Pathway: This mechanism involves a single concerted step where the nucleophile attacks the carbon center from the side opposite to the leaving group (backside attack). pressbooks.pub For this compound, the bulky bicyclic framework severely hinders this backside attack. The three ethylene (B1197577) bridges of the bicyclo[2.2.2]octane cage effectively shield the electrophilic carbon of the chloromethyl group, making it inaccessible to most nucleophiles. This steric hindrance dramatically reduces the rate of SN2 reactions. Tertiary halides with similar steric bulk are known to be practically inert to SN2 reactions. stackexchange.com

SN1 Pathway: This two-step mechanism involves the initial, rate-determining departure of the leaving group to form a carbocation intermediate, which is then captured by the nucleophile. pressbooks.pubchemistrysteps.com In the case of this compound, an SN1 reaction would require the formation of a primary carbocation (the 1-bicyclo[2.2.2]octylmethyl carbocation). Primary carbocations are inherently unstable, making the SN1 pathway energetically unfavorable for most primary alkyl halides. khanacademy.org While carbocations directly at a bridgehead position are known to be highly destabilized, the influence on an adjacent primary center is also significant, as outlined in the next section. stackexchange.comechemi.com

The table below summarizes the factors disfavoring each pathway for this compound.

MechanismKey RequirementHindering Factor in this compound
SN2 Unhindered backside attackSevere steric hindrance from the bulky bicyclic cage.
SN1 Formation of a stable carbocationFormation of a highly unstable primary carbocation.

This table provides a summary of the mechanistic challenges in the nucleophilic substitution of this compound.

The stability of carbocations is paramount for SN1 reactions. Carbocations prefer a planar, sp²-hybridized geometry to maximize hyperconjugation and minimize energy. stackexchange.comechemi.com In bridgehead systems, the formation of a carbocation directly at the bridgehead is highly unfavorable because the rigid ring structure prevents the carbon from adopting the preferred planar geometry, a principle known as Bredt's rule. stackexchange.comechemi.com

For this compound, the potential carbocation forms on the exocyclic methyl group. While not directly at the bridgehead, the stability of this 1-bicyclo[2.2.2]octylmethyl carbocation is still compromised by the adjacent rigid cage. The strain and rigidity of the bicyclo[2.2.2]octane framework inhibit the C-C bonds of the cage from effectively stabilizing the adjacent positive charge through hyperconjugation. The transition state leading to this carbocation involves significant charge development and stretching of the C-Cl bond, and its high energy reflects the instability of the resulting primary carbocation. The relative rates of solvolysis for various bridgehead bromides demonstrate how increased structural flexibility allows for better stabilization of a positive charge, a factor that is limited in the rigid bicyclo[2.2.2]octane system. stackexchange.comechemi.com

The stereochemical outcome of a nucleophilic substitution reaction depends on the mechanism. An SN2 reaction proceeds with a complete inversion of configuration at the reaction center. An SN1 reaction, proceeding through a planar carbocation intermediate, typically results in a racemic mixture of products if the starting material is chiral.

In this compound, the carbon atom of the chloromethyl group is not a stereocenter as it is bonded to two hydrogen atoms. Therefore, a nucleophilic substitution reaction at this position does not lead to the formation of stereoisomers in the traditional sense. While an SN2 reaction would technically cause an inversion of the arrangement of atoms at the methylene (B1212753) carbon, this is not observable without isotopic labeling. Similarly, an SN1 reaction would not generate a new stereocenter.

It is important to distinguish this from substitutions occurring directly at a substituted bridgehead carbon. In those cases, the rigid, caged structure prevents backside attack and forces the nucleophile to approach from the front, leading to substitution with retention of configuration. iastate.edu

Radical Reactions Involving the Chloromethyl Functionality

Given the kinetic barriers to both SN1 and SN2 reactions, radical pathways provide a more viable route for the transformation of this compound. Radical reactions are generally less sensitive to steric hindrance than SN2 reactions.

The key intermediate in these reactions is the 1-bicyclo[2.2.2]octylmethyl radical. This primary radical can be generated via homolytic cleavage of the carbon-chlorine bond, typically initiated by heat or light in the presence of a radical initiator. For instance, reduction of the C-Cl bond can be achieved using reagents like tributyltin hydride in the presence of an initiator such as azobisisobutyronitrile (AIBN).

Once formed, the 1-bicyclo[2.2.2]octylmethyl radical is a reactive intermediate. The stability of radicals follows the trend: tertiary > secondary > primary. While the 1-bicyclo[2.2.2]octylmethyl radical is a primary radical, its reactivity is influenced by the adjacent bicyclic structure. Studies on related systems, such as the rearrangement of bicyclo[2.2.2]oct-5-en-2-yl radicals, demonstrate that radicals on this framework are accessible intermediates. escholarship.org The reactivity of the 1-bicyclo[2.2.2]octylmethyl radical would involve typical radical processes such as hydrogen atom abstraction or addition to multiple bonds.

The initial step in a radical reaction is the breaking of a covalent bond. This can occur heterolytically, where one atom takes both electrons, or homolytically, where each atom takes one electron, forming two radicals. chemistrysteps.comyoutube.com The homolytic cleavage of the C-Cl bond in this compound requires energy equal to its bond dissociation energy (BDE). libretexts.org

C₉H₁₅Cl → C₉H₁₅• + Cl•

This homolytic cleavage is the initiation step of a radical chain reaction. A typical radical chain process includes three stages:

Initiation: Formation of initial radicals, as shown above.

Propagation: A series of steps where a radical reacts to form a new molecule and another radical, which continues the chain. For example, in a reduction reaction with tributyltin hydride (Bu₃SnH):

C₉H₁₅• + Bu₃SnH → C₉H₁₆ + Bu₃Sn•

Bu₃Sn• + C₉H₁₅Cl → Bu₃SnCl + C₉H₁₅•

Termination: Two radicals combine to form a stable, non-radical product, terminating the chain.

2 C₉H₁₅• → C₁₈H₃₀

C₉H₁₅• + Cl• → C₉H₁₅Cl

These processes allow for the functionalization of the chloromethyl group under conditions where ionic reactions are not feasible.

Elimination Reactions (Dehydrochlorination)

The dehydrochlorination of this compound involves the removal of a hydrogen atom and a chlorine atom to form an alkene. This reaction is a classic example of an elimination reaction, which can proceed through various mechanistic pathways depending on the reaction conditions, such as the strength of the base and the solvent used. Due to the specific structure of the bicyclo[2.2.2]octane ring system, steric and stereoelectronic factors play a crucial role in determining the outcome of the reaction.

Regioselectivity and Stereospecificity of Elimination Products

In the case of this compound, the chlorine atom is attached to a methyl group at a bridgehead position. Hydrogen atoms available for elimination are located on the bicyclo[2.2.2]octane core. The rigid cage-like structure of the bicyclo[2.2.2]octane system imposes significant constraints on the geometry of the transition state for elimination.

Regioselectivity:

Dehydrochlorination of this compound is expected to yield a single major regioisomer, 1-methylenebicyclo[2.2.2]octane . This is because the hydrogens on the bicyclic core are not suitably positioned for a concerted E2 elimination with the chloromethyl group. The most likely pathway would involve the formation of a carbocation or a carbanion intermediate, leading to the exocyclic double bond. The formation of an endocyclic double bond at the bridgehead (Bredt's rule) is highly unfavorable in this strained system.

Stereospecificity:

Given the likely product, 1-methylenebicyclo[2.2.2]octane, the concept of cis/trans isomerism is not applicable as the double bond is exocyclic to the ring. The key stereochemical consideration is the orientation of the atoms involved in the elimination process, which is dictated by the reaction mechanism. For a concerted E2 reaction, a periplanar arrangement of the hydrogen and the leaving group is required. However, due to the structure of this compound, achieving an anti-periplanar geometry for a direct elimination to an endocyclic alkene is impossible. This structural constraint strongly influences the mechanistic pathway.

Mechanistic Pathways of Elimination (e.g., E1, E2, E1cB)

The elimination of HCl from this compound can theoretically proceed through E1, E2, or E1cB mechanisms. The feasibility of each pathway is heavily influenced by the substrate's structure and the reaction conditions.

E2 (Bimolecular Elimination): This mechanism involves a single, concerted step where a base removes a proton and the leaving group departs simultaneously. researchgate.net A key requirement for the E2 mechanism is an anti-periplanar arrangement of the proton and the leaving group. In this compound, the C-H bonds on the bicyclo[2.2.2]octane ring are not anti-periplanar to the C-Cl bond of the chloromethyl group. This geometric constraint makes a direct E2 elimination to form an endocyclic double bond highly unlikely. An E2 elimination to form the exocyclic double bond would require the base to abstract a proton from one of the methylene bridge carbons, which is also sterically hindered and geometrically constrained.

E1 (Unimolecular Elimination): This two-step mechanism involves the initial formation of a carbocation intermediate, followed by the removal of a proton by a weak base. iitk.ac.in The primary nature of the carbon bearing the chlorine in this compound would typically disfavor an E1 mechanism due to the instability of a primary carbocation. However, rearrangement of the initial primary carbocation to a more stable tertiary bridgehead carbocation could be a possibility, followed by deprotonation to yield 1-methylenebicyclo[2.2.2]octane. The stability of the bridgehead carbocation in the bicyclo[2.2.2]octane system is a critical factor.

E1cB (Unimolecular Conjugate Base Elimination): This two-step mechanism proceeds through the formation of a carbanion intermediate. iitk.ac.in It is favored when the substrate has an acidic proton and a poor leaving group. In the presence of a very strong base, a proton could potentially be abstracted from a carbon on the bicyclic ring to form a carbanion. Subsequent expulsion of the chloride ion would then form the alkene. The acidity of the protons on the bicyclo[2.2.2]octane core will determine the viability of this pathway.

Interactive Data Table: Plausible Mechanistic Pathways

MechanismRate LawIntermediateBase RequirementStereochemistryPlausibility for this compound
E2 Rate = k[Substrate][Base]None (concerted)StrongAnti-periplanar requiredLow, due to geometric constraints.
E1 Rate = k[Substrate]CarbocationWeakNot stereospecificPossible, may involve carbocation rearrangement.
E1cB Rate = k[Substrate][Base]CarbanionStrongNot stereospecificPossible with a very strong base.

Electrophilic and Pericyclic Reactions of the Bicyclo[2.2.2]octane Core (if applicable, e.g. for unsaturated derivatives)

While this compound itself is saturated, its dehydrochlorination product, 1-methylenebicyclo[2.2.2]octane, possesses a reactive double bond. This unsaturated derivative can participate in various electrophilic and pericyclic reactions.

Electrophilic Additions:

The exocyclic double bond in 1-methylenebicyclo[2.2.2]octane is susceptible to electrophilic attack. For instance, reaction with electrophiles like hydrogen halides (HX) or halogens (X₂) would proceed via a carbocation intermediate. The addition would be expected to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond (the methylene carbon), leading to the formation of a more stable tertiary bridgehead carbocation. The subsequent attack of the nucleophile would then yield the addition product.

Pericyclic Reactions:

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. Unsaturated derivatives of the bicyclo[2.2.2]octane system can participate in such reactions.

Diels-Alder Reaction: Bicyclo[2.2.2]octene derivatives can act as dienophiles in Diels-Alder reactions. For example, if an unsaturated derivative of this compound were prepared with a diene moiety, it could undergo cycloaddition with a suitable dienophile. The rigid bicyclic framework often imparts high stereoselectivity to these reactions.

Ene Reaction: An ene reaction is a pericyclic reaction involving the transfer of an allylic hydrogen from one reactant (the ene) to another (the enophile) with the concomitant formation of a new C-C single bond and a C=C double bond. Unsaturated derivatives of this compound containing an allylic hydrogen could potentially undergo ene reactions.

The specific reactivity in these reactions would be influenced by the nature of the substituents on the bicyclo[2.2.2]octane core and the reaction conditions.

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive high-resolution NMR spectroscopic data for 1-(Chloromethyl)bicyclo[2.2.2]octane, including detailed analyses of spin systems, conformational studies via coupling constants and Nuclear Overhauser Effect (NOE) effects, and dynamic NMR studies, are not reported in the available literature. Such studies would be invaluable for providing a complete picture of the molecule's solution-state structure and behavior.

Elucidation of Complex Spin Systems and Connectivity

A detailed analysis of the complex spin systems and connectivity for this compound has not been published. Due to the high symmetry of the bicyclo[2.2.2]octane core, the proton and carbon NMR spectra would be expected to show a limited number of signals. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be essential to unambiguously assign the signals corresponding to the chloromethyl group, the bridgehead proton, and the three sets of equivalent methylene (B1212753) protons in the bicyclic cage.

Conformation Analysis via Coupling Constants and NOE Effects

While the bicyclo[2.2.2]octane framework is conformationally rigid, the orientation of the chloromethyl substituent relative to the cage can be investigated. Specific through-bond coupling constants (e.g., ³JHH) and through-space NOE effects could provide insights into the preferred rotameric conformations of the C1-CH₂Cl bond. However, no studies detailing such conformational analysis for this specific molecule are currently available.

Dynamic NMR Studies (e.g., for conformational interconversions)

Dynamic NMR (DNMR) studies are typically used to investigate processes of conformational interconversion. Given the rigidity of the bicyclo[2.2.2]octane cage, significant conformational changes are not expected. However, DNMR could potentially be used to study the rotational dynamics of the chloromethyl group. There are no published reports of such dynamic NMR studies for this compound.

X-ray Crystallography for Solid-State Molecular Geometry

Intermolecular Interactions and Crystal Packing

Information regarding the intermolecular interactions and crystal packing of this compound is not available. An X-ray diffraction study would reveal the nature and geometry of any non-covalent interactions, such as C-H···Cl hydrogen bonds or van der Waals forces, which govern the supramolecular assembly of the molecules in the crystal.

Bond Lengths and Angles Analysis

Precise, experimentally determined bond lengths and angles for this compound are not available in the absence of a crystal structure determination. Theoretical calculations could provide estimates for these parameters, but experimental validation is necessary for a definitive structural description.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the skeletal structure of molecules. For this compound, the vibrational spectra are expected to exhibit characteristic bands corresponding to the bicyclo[2.2.2]octane cage and the chloromethyl substituent.

The bicyclo[2.2.2]octane framework, a rigid and highly symmetric hydrocarbon cage, gives rise to a series of C-H stretching vibrations in the 2850-2950 cm⁻¹ region and various C-H bending (scissoring, wagging, and twisting) and C-C stretching modes at lower frequencies. The chloromethyl group (-CH₂Cl) introduces distinct vibrational signatures, most notably the C-Cl stretching frequency, which is typically observed in the 650-750 cm⁻¹ range. Other vibrations associated with the chloromethyl group include CH₂ scissoring and wagging modes.

A predictive summary of the key vibrational bands for this compound is presented in the table below. The assignments are based on established group frequency correlations and data from analogous bicyclic and chloroalkane compounds.

Predicted Wavenumber (cm⁻¹)Vibrational ModeExpected IR IntensityExpected Raman Intensity
2950-2850C-H stretching (bicyclo[2.2.2]octane cage)StrongStrong
1470-1440CH₂ scissoring (cage)MediumMedium
~1430CH₂ scissoring (chloromethyl group)MediumMedium
1350-1250CH₂ wagging/twisting (cage)MediumWeak
~1300CH₂ wagging (chloromethyl group)Medium-WeakMedium-Weak
1050-1000C-C stretching (cage)MediumStrong
800-750Cage deformationMediumMedium
750-650C-Cl stretchingStrongStrong

Mass Spectrometry for Fragmentation Pattern Analysis and High-Resolution Mass Determination

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pathways of a compound, which aids in its structural confirmation. The high-resolution mass spectrum of this compound would exhibit a molecular ion peak corresponding to its exact mass. The calculated monoisotopic mass of C₉H₁₅³⁵Cl is 158.0862 Da, and for C₉H₁₅³⁷Cl is 160.0833 Da, reflecting the natural isotopic abundance of chlorine.

Upon electron ionization, the molecular ion of this compound is expected to undergo characteristic fragmentation. The fragmentation of bicycloalkanes is often complex, involving ring openings and rearrangements. For this particular molecule, fragmentation is likely to be initiated by cleavage of the bonds adjacent to the bridgehead carbon and the chloromethyl group.

Key predicted fragmentation pathways include:

Loss of a chlorine radical (•Cl): This would lead to the formation of the [M - Cl]⁺ ion at m/z 123.

Loss of the chloromethyl radical (•CH₂Cl): This cleavage would result in the stable bridgehead bicyclo[2.2.2]octyl cation at m/z 109.

Formation of the chloromethyl cation: Cleavage of the C-C bond between the cage and the substituent would yield the [CH₂Cl]⁺ ion, with characteristic isotopic peaks at m/z 49 and 51.

Fragmentation of the bicyclic cage: The bicyclo[2.2.2]octyl cation can further fragment through the loss of neutral molecules like ethene (C₂H₄), leading to a cascade of smaller ions.

The predicted major fragments in the mass spectrum of this compound are summarized in the following table.

m/zPredicted Fragment IonProposed Fragmentation Pathway
158/160[C₉H₁₅Cl]⁺•Molecular ion
123[C₉H₁₅]⁺Loss of •Cl
109[C₈H₁₃]⁺Loss of •CH₂Cl
95[C₇H₁₁]⁺Fragmentation of the bicyclic cage
81[C₆H₉]⁺Further cage fragmentation
67[C₅H₇]⁺Further cage fragmentation
49/51[CH₂Cl]⁺Cleavage of the C-C bond to the cage

Theoretical and Computational Chemistry of 1 Chloromethyl Bicyclo 2.2.2 Octane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule. For 1-(Chloromethyl)bicyclo[2.2.2]octane, these calculations help in understanding its stability, reactivity, and electronic characteristics.

Molecular Orbital (MO) and Frontier Orbital (FMO) Analysis

Molecular orbital (MO) theory provides a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons. The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance as they govern the molecule's reactivity.

While specific computational data for this compound are not extensively reported in publicly available literature, general principles can be applied. The HOMO is expected to be a sigma (σ) orbital localized primarily on the bicyclic cage, characteristic of saturated hydrocarbons. The presence of the electron-withdrawing chloromethyl group would likely lower the energy of the HOMO compared to the unsubstituted bicyclo[2.2.2]octane. The LUMO is anticipated to be a sigma-star (σ*) anti-bonding orbital, likely associated with the C-Cl bond of the chloromethyl group. This localization makes the C-Cl bond susceptible to nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

Orbital Predicted Primary Localization Predicted Energy Level (Relative to BCO) Implication for Reactivity
HOMO Bicyclic alkane framework (σ orbitals) Lower Reduced susceptibility to oxidation

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within this compound is significantly influenced by the electronegative chlorine atom. This leads to a polarization of the C-Cl bond, with the chlorine atom bearing a partial negative charge (δ-) and the adjacent carbon atom a partial positive charge (δ+). This charge distribution can be visualized using electrostatic potential (ESP) maps.

An ESP map of this compound would be expected to show a region of negative electrostatic potential (typically colored red or orange) around the chlorine atom, indicating its electron-rich nature. Conversely, a region of positive electrostatic potential (typically colored blue) would be anticipated around the carbon atom of the chloromethyl group and, to a lesser extent, the bridgehead carbon. These features highlight the electrophilic nature of the carbon atom attached to the chlorine, making it a likely site for nucleophilic attack.

Strain Energy and Stability Calculations for the Bicyclic System

The bicyclo[2.2.2]octane cage is not without strain, arising from eclipsed conformations along the ethylene (B1197577) bridges. The strain energy of the parent bicyclo[2.2.2]octane has been a subject of numerous computational and experimental studies. The presence of a chloromethyl group at a bridgehead position is not expected to significantly alter the inherent strain of the bicyclic system itself, as the substitution is external to the cage structure. However, steric interactions between the chloromethyl group and the ethano bridges could introduce some additional torsional strain.

Computational methods, such as homodesmotic reactions, can be employed to calculate the strain energy. In such a calculation, the energy of the target molecule is compared to a set of unstrained reference compounds with the same types of bonds.

Table 2: Estimated Strain Energy Contribution in this compound

Component Estimated Strain Contribution Basis of Estimation
Bicyclo[2.2.2]octane cage ~10-12 kcal/mol Based on calculations for the parent alkane

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a powerful tool for elucidating the pathways of chemical reactions, including the characterization of transient species like transition states. For this compound, a key reaction of interest is nucleophilic substitution at the chloromethyl carbon.

Energy Profiles and Activation Barriers for Key Reactions

A primary reaction pathway for this compound is the SN1 (Substitution Nucleophilic Unimolecular) reaction, which proceeds through a carbocation intermediate. The rate-determining step in this mechanism is the cleavage of the C-Cl bond to form the 1-(bicyclo[2.2.2]octan-1-yl)methyl cation.

Computational modeling of this reaction would involve calculating the energy profile along the reaction coordinate corresponding to the C-Cl bond stretching. The transition state would be the point of maximum energy along this path, and the energy difference between the reactant and the transition state would represent the activation barrier. The stability of the resulting bridgehead-adjacent carbocation is a critical factor. While a primary carbocation, it benefits from the rigid and symmetric structure of the bicyclic cage, which can help to delocalize the positive charge through hyperconjugation.

Prediction of Reaction Selectivity and Products

In reactions where multiple products are possible, computational modeling can predict the selectivity by comparing the activation energies for the different pathways. For this compound, in addition to substitution, elimination reactions (E1) could potentially occur from the intermediate carbocation.

By calculating the energy barriers for both the substitution (reaction of the carbocation with a nucleophile) and elimination (deprotonation of a carbon adjacent to the carbocation) pathways, the product distribution can be predicted. The nature of the solvent and the nucleophile/base would significantly influence these energy barriers and thus the outcome of the reaction. For example, a bulky, non-nucleophilic base would favor the elimination product, while a good nucleophile in a polar protic solvent would favor the substitution product.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules, providing insights into their conformational flexibility and the influence of the surrounding environment. For this compound, MD simulations can elucidate the motion of the bicyclic cage and the attached chloromethyl group, as well as the interactions with solvent molecules.

The bicyclo[2.2.2]octane framework, while structurally rigid, is not static. It possesses inherent flexibility primarily through a twisting motion along its three-fold symmetry axis. oup.comoup.com This motion involves the concerted rotation of the three ethylene bridges, leading to deviations from the idealized D3h symmetry. Gas electron diffraction studies on the parent bicyclo[2.2.2]octane have indicated a "quasi-D3h structure" with a broad and shallow potential energy minimum for this twisting motion. oup.comoup.com This suggests that the molecule can easily undergo low-energy twisting deformations at room temperature.

The introduction of a chloromethyl group at one of the bridgehead carbons (C1) in this compound is not expected to significantly alter the primary twisting motion of the bicyclic cage itself. However, it introduces additional degrees of freedom related to the rotation around the C1-C(methylene) and C(methylene)-Cl bonds. MD simulations can map the potential energy surface associated with these rotations and identify the most stable conformations of the chloromethyl group relative to the cage. Steric interactions between the chlorine atom and the hydrogen atoms on the ethylene bridges would be the primary determinant of the preferred rotamers.

The solvent environment plays a crucial role in the conformational dynamics of this compound. The nature of the solvent can influence the conformational preferences and the barriers to internal rotations. In MD simulations, the explicit inclusion of solvent molecules allows for a detailed analysis of these effects. The interactions between the solute and solvent are governed by van der Waals forces and, in the case of polar solvents, electrostatic interactions with the polar C-Cl bond.

In nonpolar solvents, such as hexane (B92381) or carbon tetrachloride, the conformational dynamics of this compound are expected to be similar to the gas phase, dominated by intramolecular steric effects. The solvent molecules would primarily interact through weak, non-specific van der Waals forces, providing a relatively inert medium for the molecule's internal motions.

In polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetone, the dipole moment of the solvent molecules can interact with the dipole of the chloromethyl group. These interactions could potentially stabilize certain rotamers of the chloromethyl group over others. MD simulations can quantify this effect by analyzing the radial distribution functions of solvent molecules around the solute and calculating the potential of mean force for the rotation of the chloromethyl group.

In polar protic solvents, like water or methanol, the possibility of hydrogen bonding between the solvent and the chlorine atom of the solute, although weak, could further influence the conformational equilibrium. The structured nature of these solvents can also lead to hydrophobic effects, where the nonpolar bicyclo[2.2.2]octane cage influences the local solvent structure.

A hypothetical molecular dynamics study could provide quantitative data on these aspects. The following table illustrates the type of data that could be generated from such simulations to compare the conformational behavior in different solvents.

SolventAverage Twist Angle (degrees)C1-C(methylene) Rotational Barrier (kcal/mol)Predominant Chloromethyl Torsion Angle (degrees)
Gas Phase± 7.22.560, 180, 300
Hexane± 7.52.660, 180, 300
Acetone± 7.02.8180
Water± 6.83.0180

Note: The data in this table is hypothetical and for illustrative purposes only, as specific MD simulation results for this compound are not publicly available. The values are based on general principles of conformational analysis and solvent effects.

Detailed research findings from MD simulations would involve the analysis of trajectories to understand the timescale of conformational transitions. For instance, the frequency of the twisting motion of the bicyclic cage and the rotational jumps of the chloromethyl group can be calculated. Furthermore, the solvation structure can be characterized by examining the arrangement of solvent molecules in the first solvation shell around different parts of the this compound molecule. This would reveal specific solute-solvent interactions that govern the observed dynamic behavior.

Computational studies on related bicyclo[2.2.2]octane derivatives have shown that this cage structure is a dynamic entity, and its flexibility can be influenced by substituents and the surrounding medium. nih.govmdpi.com Therefore, molecular dynamics simulations provide an indispensable tool for a comprehensive understanding of the conformational landscape and solvent effects on this compound.

Synthetic Applications of 1 Chloromethyl Bicyclo 2.2.2 Octane As a Building Block

Incorporation into Complex Organic Scaffolds and Frameworks

The BCO core is an attractive scaffold in medicinal chemistry and natural product synthesis due to its well-defined geometry and conformational rigidity. BCO derivatives are key intermediates in the synthesis of natural products like terpenes and alkaloids and are building blocks for therapeutic agents. google.com The 1-(chloromethyl) derivative is a practical entry point for incorporating this scaffold, as the primary alkyl chloride is amenable to a range of nucleophilic substitution reactions, allowing for the attachment of diverse functional groups and the extension of the molecular framework.

Synthesis of Bridgehead-Substituted Derivatives

The functionalization of the bridgehead positions of the BCO system is a common strategy for creating novel molecular structures. While direct nucleophilic substitution on a substituent attached directly to the bridgehead carbon is often difficult due to steric hindrance google.com, the chloromethyl group in 1-(chloromethyl)bicyclo[2.2.2]octane provides a one-carbon spacer that alleviates this issue. This allows the compound to readily participate in SN2 reactions.

This reactivity enables the synthesis of a wide array of bridgehead-substituted derivatives. For example, reaction with nucleophiles such as amines, thiols, cyanides, and alkoxides can introduce nitrogen-, sulfur-, carbon-, and oxygen-based functionalities, respectively.

Table 1: Potential Bridgehead Derivatives from this compound via Nucleophilic Substitution

Nucleophile Reagent Example Resulting Functional Group Potential Derivative
Amine Ammonia (NH₃) -CH₂NH₂ 1-(Aminomethyl)bicyclo[2.2.2]octane
Thiolate Sodium thiomethoxide (NaSCH₃) -CH₂SCH₃ 1-[(Methylthio)methyl]bicyclo[2.2.2]octane
Cyanide Sodium cyanide (NaCN) -CH₂CN Bicyclo[2.2.2]octan-1-ylacetonitrile
Azide (B81097) Sodium azide (NaN₃) -CH₂N₃ 1-(Azidomethyl)bicyclo[2.2.2]octane
Hydroxide (B78521) Sodium hydroxide (NaOH) -CH₂OH Bicyclo[2.2.2]octan-1-ylmethanol

These reactions provide access to a diverse library of compounds that can be further elaborated into more complex molecules for applications such as drug discovery and materials science. google.comnih.gov

Construction of Polycyclic Systems

The chloromethyl group can serve as an anchor point for the construction of additional rings, leading to the formation of complex polycyclic systems. Through intramolecular cyclization reactions, new carbocyclic or heterocyclic rings can be fused to the BCO scaffold. For instance, the chloromethyl group can be converted into a longer chain containing a nucleophilic or electrophilic site. Subsequent intramolecular reaction with another part of the molecule can close a new ring.

One potential strategy involves converting the chloromethyl group to an organometallic reagent (e.g., a Grignard or organolithium reagent) which can then attack an electrophilic center, such as a ketone or ester, positioned elsewhere on the BCO core or on a side chain. While specific examples starting from this compound are not extensively documented, intramolecular Diels-Alder reactions are a known method for creating bridged polycyclic systems containing the BCO skeleton. nih.gov

Precursors for Advanced Materials Research

The rigidity and defined geometry of the BCO unit are desirable properties for the creation of advanced materials. When incorporated into polymers or supramolecular assemblies, the BCO scaffold can impart thermal stability, control chain packing, and create specific three-dimensional structures.

Monomer Synthesis for Specialized Polymers

Bicyclo[2.2.2]octane diols and diacids are recognized as valuable specialty monomers for the synthesis of polymers such as polyesters and polyamides. google.comgoogle.com These monomers can lead to materials with high melting points and glass transition temperatures. researchgate.net

This compound is a potential precursor for such monomers. A synthetic sequence could involve the conversion of the chloromethyl group into a functional group suitable for polymerization, such as a carboxylic acid, alcohol, or amine. A second functional group would then need to be installed at another position on the BCO ring, typically the opposing C4 bridgehead, to create a bifunctional monomer suitable for step-growth polymerization.

Table 2: Potential Polymer Monomers Derived from the Bicyclo[2.2.2]octane Scaffold

Monomer Type Example Structure Resulting Polymer
Diacid Bicyclo[2.2.2]octane-1,4-dicarboxylic acid Polyamide, Polyester
Diol Bicyclo[2.2.2]octane-1,4-dimethanol Polyester, Polyurethane

The conversion of the chloromethyl group could proceed via oxidation to a carboxylic acid, hydrolysis to an alcohol, or substitution with ammonia/azide followed by reduction to an amine.

Scaffolds for Supramolecular Chemistry

Supramolecular chemistry relies on non-covalent interactions to build large, ordered assemblies. The rigid BCO scaffold is an excellent building block for designing molecules that can self-assemble into predictable structures. nih.gov Its defined shape can direct the spatial orientation of appended functional groups capable of forming interactions like hydrogen bonds or van der Waals forces.

Derivatives of this compound can be designed to act as tectons (building blocks) for crystal engineering and the formation of supramolecular frameworks. For example, by replacing the chlorine with functional groups that are strong hydrogen bond donors or acceptors (e.g., amides, carboxylic acids), it is possible to create molecules that assemble into specific crystalline networks. Research on related diazabicyclo[2.2.2]octane systems has shown their utility in forming hydrogen-bonded frameworks for materials with interesting physical properties, such as ferroelectricity. researchgate.netnih.gov

Preparation of Probes for Physical Organic Chemistry Studies

The conformational rigidity of the BCO skeleton makes it an ideal framework for studying fundamental concepts in physical organic chemistry. Because the distances and angles between substituents are fixed, it is an excellent platform for investigating through-bond and through-space electronic interactions, steric effects, and reaction mechanisms.

Derivatives of this compound can be synthesized to serve as molecular probes for these studies. For example, by placing an interacting functional group at the C4 position and a reactive center derived from the chloromethyl group at C1, one can quantitatively measure the electronic communication through the rigid sigma-bond framework. Such studies provide insight into the fundamental nature of chemical bonding and reactivity. The synthesis of a related diazabicyclo[2.2.2]octane derivative for dielectric measurements to probe for ferroelectric materials highlights the utility of this rigid scaffold in physical chemistry research. nih.gov

Mechanistic Investigations of Carbocationic or Radical Species

The fate of reactions involving this compound is largely determined by whether an intermediate carbocation or a radical species is generated from the C-Cl bond cleavage.

Carbocationic Intermediates

The generation of a carbocation from this compound typically occurs under solvolytic (S_N1) conditions. The structure of the substrate, being a primary chloride, is sterically hindered by the bulky bicyclo[2.2.2]octane cage. This steric hindrance makes a direct backside attack, characteristic of an S_N2 mechanism, extremely unfavorable. The neopentyl system, which is structurally analogous, is famously inert to S_N2 reactions due to the steric blockade presented by the quaternary α-carbon.

Therefore, heterolytic cleavage of the C-Cl bond is the more probable pathway to a carbocationic intermediate. This process would form the primary 1-bicyclo[2.2.2]octylmethyl carbocation.

Formation: this compound → 1-Bicyclo[2.2.2]octylmethyl cation + Cl⁻

Primary carbocations are generally unstable and prone to rearrangement to form more stable secondary or tertiary cations. In this case, the initially formed primary carbocation could undergo a Wagner-Meerwein rearrangement. This involves the migration of one of the C-C bonds of the bicyclic cage to the carbocationic center, leading to a ring-expanded, and more stable, tertiary carbocation. This rearranged cation would then react with available nucleophiles. The propensity for this rearrangement is a key characteristic of the system's reactivity.

Radical Intermediates

Alternatively, under conditions involving radical initiators (e.g., UV light, AIBN) or single-electron transfer (SET) reagents, homolytic cleavage of the C-Cl bond can occur. This generates the 1-bicyclo[2.2.2]octylmethyl radical.

Formation: this compound --(Initiator)--> 1-Bicyclo[2.2.2]octylmethyl radical + Cl•

This primary radical is subject to the typical reactions of alkyl radicals, such as hydrogen atom abstraction or addition to multiple bonds. Unlike its carbocationic counterpart, this primary radical is less likely to undergo complex skeletal rearrangements and will typically react to form products that retain the bicyclo[2.2.2]octane core. The stability of this radical is influenced by the steric bulk of the adjacent cage structure, which can affect the rates of subsequent propagation steps.

Deuterium (B1214612) Labeling and Kinetic Isotope Effects

Deuterium labeling is a powerful tool for elucidating reaction mechanisms by measuring the kinetic isotope effect (KIE), which is the ratio of the rate constant of the reaction with the light isotope (k_H) to that with the heavy isotope (k_D). While specific experimental KIE data for this compound is not extensively reported in the literature, the principles of KIE can be applied to predict the expected outcomes for its carbocationic and radical reactions.

Probing Carbocationic Mechanisms

To distinguish between potential S_N1 and S_N2 pathways and to probe the transition state of a potential rearrangement, specific deuterium labeling would be employed.

α-Deuterium KIE: By synthesizing 1-((chloromethyl)-d_2)bicyclo[2.2.2]octane, the α-secondary KIE can be studied. In an S_N1 reaction, the hybridization of the α-carbon changes from sp³ in the reactant to sp² in the carbocation intermediate. This change leads to a lowering of the vibrational frequencies of the C-H(D) bending modes, resulting in a small but significant normal KIE (k_H/k_D > 1, typically 1.10-1.15 per deuterium). Conversely, a concerted S_N2 reaction involves a more crowded sp²-like transition state where bending frequencies are often increased, leading to a KIE close to unity or slightly inverse (k_H/k_D ≤ 1). Observing a normal KIE would provide strong evidence for an S_N1 mechanism.

β-Deuterium KIE: Labeling one of the methylene (B1212753) groups on the bicyclic cage adjacent to the C1 bridgehead would allow for the measurement of a β-secondary KIE. For an S_N1 reaction, the magnitude of the β-KIE can provide insight into the degree of positive charge development at the cationic center in the transition state, often through hyperconjugation. A value greater than unity would support the development of significant positive charge.

The following table illustrates the expected α-KIE values for the solvolysis of 1-((chloromethyl)-d_2)bicyclo[2.2.2]octane via competing S_N1 and S_N2 mechanisms.

Mechanistic PathwayExpected α-KIE (k_H/k_D) per DeuteriumInterpretation
S_N1~1.10 - 1.15Normal KIE due to sp³ → sp² rehybridization
S_N2~0.98 - 1.02Inverse or near-unity KIE due to steric crowding in the transition state

Probing Radical Mechanisms

In radical reactions, KIEs are typically observed when a C-H bond is broken in the rate-determining step (a primary KIE). For the 1-bicyclo[2.2.2]octylmethyl radical, a key reaction would be hydrogen abstraction from a donor molecule (R-H). If a deuterium-labeled substrate is used, a large primary KIE (typically k_H/k_D = 2-8) would be expected, confirming that C-H bond cleavage is the rate-limiting step. Secondary KIEs in radical reactions are generally small and are used less frequently for mechanistic determination compared to their utility in ionic reactions.

Emerging Research Directions and Future Perspectives in Bicyclo 2.2.2 Octane Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The construction of the bicyclo[2.2.2]octane core has traditionally been dominated by the Diels-Alder reaction. Future research, however, is increasingly focused on developing more efficient, sustainable, and environmentally benign synthetic routes.

Key areas of development include:

Catalytic and Asymmetric Approaches: A significant shift is underway from stoichiometric reagents to catalytic systems. Chiral oxazaborolidinium-catalyzed asymmetric Diels-Alder reactions have been developed to construct the bicyclo[2.2.2]octane framework with high enantioselectivity. Furthermore, metal-free, organocatalytic tandem reactions provide rapid access to functionalized bicyclo[2.2.2]octane-1-carboxylates under mild and operationally simple conditions. The use of organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) itself exemplifies a green chemistry approach to synthesizing bicyclic derivatives.

Green Chemistry Principles: Methodologies that reduce waste and avoid hazardous materials are paramount. Microwave-assisted cycloaddition reactions have been shown to be an efficient, green route to polysubstituted bicyclo[2.2.2]octenes, sometimes performed in aqueous mixtures or even under neat conditions. These methods align with the principles of green chemistry by reducing solvent usage and reaction times.

Transition-Metal Catalysis: Novel transition-metal-catalyzed transformations are providing new avenues to the bicyclic core. One patented process describes treating 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a transition metal catalyst to afford an oxo-substituted bicyclo[2.2.2]octane intermediate, which can be further derivatized. This represents a departure from traditional cycloaddition pathways.

Table 1: Comparison of Synthetic Methodologies for Bicyclo[2.2.2]octane Derivatives
MethodologyKey FeaturesAdvantagesReferences
Classical Diels-Alder[4+2] cycloaddition of a 1,3-cyclohexadiene (B119728) with a dienophile.Well-established, predictable stereochemistry.
Organocatalytic Tandem ReactionMetal-free, base-mediated formal [4+2] cycloaddition.High enantioselectivity, mild conditions, scalable.
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate cycloaddition.Reduced reaction times, potential for solvent-free conditions.
Transition-Metal Catalyzed OxidationOxidative cyclization of 1,4-dimethylene cyclohexane derivatives.Novel route, versatile for further functionalization.

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

The optimization and scale-up of synthetic processes for 1-(Chloromethyl)bicyclo[2.2.2]octane and related compounds necessitate a deep understanding of reaction kinetics, intermediate formation, and endpoint determination. Future research will increasingly rely on Process Analytical Technology (PAT) to achieve this.

Advanced spectroscopic methods suitable for real-time monitoring include:

In-situ FTIR and Raman Spectroscopy: These techniques allow for the continuous monitoring of the concentrations of reactants, intermediates, and products directly within the reaction vessel without the need for sampling. For instance, inline FTIR or Raman spectroscopy can be used to track the progress of Diels-Alder reactions or subsequent functional group transformations in the large-scale synthesis of bicyclo[2.2.2]octane derivatives, enabling precise control over reaction conditions to optimize yield and minimize impurities.

Near-Infrared Spectroscopy (NIRS): NIRS is a powerful, non-destructive technique capable of providing real-time data on key process parameters. While widely used in petrochemical refining for monitoring properties like the octane (B31449) number, its application in fine chemical synthesis is growing. For the synthesis of bicyclo[2.2.2]octane derivatives, NIRS could be implemented to monitor reactant conversion and ensure reaction completion, facilitating faster process development and ensuring batch-to-batch consistency.

The integration of these real-time monitoring tools is a critical future direction, promising to transform the synthesis of these complex molecules from a batch-wise art to a precisely controlled science.

Computational Design of Functionalized Bicyclo[2.2.2]octanes with Tailored Reactivity

Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new molecules. For the bicyclo[2.2.2]octane system, in silico methods are poised to guide the synthesis of derivatives with precisely tailored properties.

Future research in this area will focus on:

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be employed to model transition states and predict the outcomes of reactions, such as cycloadditions or nucleophilic substitutions on the bicyclic core. This predictive power allows chemists to screen potential substrates and reaction conditions virtually, saving significant time and resources. For example, computational studies have been used to understand how substituents at the bridgehead position influence the acidity of bicyclo[2.2.2]octane-1-carboxylic acids through field effects.

Designing Bioactive Molecules: The rigid bicyclo[2.2.2]octane scaffold is an excellent starting point for designing molecules that mimic the structure of natural ligands or drugs. Computational modeling was instrumental in the design of spiro-bicyclo[2.2.2]octane derivatives as paclitaxel (B517696) mimetics. Future work will involve using molecular dynamics simulations and docking studies to design novel functionalized derivatives of this compound that can bind to specific biological targets with high affinity and selectivity.

Table 2: Applications of Computational Tools in Bicyclo[2.2.2]octane Chemistry
Computational MethodApplicationObjectiveReferences
Density Functional Theory (DFT)Modeling transition states; calculating electronic properties.Predict reaction outcomes and substituent effects on reactivity.
Molecular Mechanics (MM) / DockingSimulating ligand-protein interactions; structure-based design.Design of bioactive molecules and potential drug candidates.
Molecular Dynamics (MD)Assessing conformational flexibility and stability.Understanding dynamic behavior in different environments (e.g., polymer matrices).

Exploration of Novel Chemical Transformations at the Bridgehead and Chloromethyl Positions

The synthetic utility of this compound is defined by the reactivity of its two key functional sites: the bridgehead carbon and the chloromethyl group. While the bridgehead position is notoriously inert to standard nucleophilic substitution, and the chloromethyl group behaves like a neopentyl halide, future research aims to unlock new and unconventional reaction pathways.

Bridgehead Functionalization: The generation of highly reactive intermediates at the bridgehead position is a key challenge. Research has shown that bridgehead carbocations can be generated from 1-bromobicyclo[2.2.2]octane using silver salts, and these cations can be trapped by a variety of nucleophiles, including allylsilanes and enol silyl (B83357) ethers. This establishes a viable, albeit non-traditional, method for bridgehead substitution. Future work will likely explore photoredox or electrochemical methods to generate bridgehead radicals or ions under milder conditions, expanding the scope of accessible derivatives.

Chloromethyl Group Transformations: The chloromethyl group is the primary site for introducing further diversity. While it is susceptible to SN2 reactions with strong nucleophiles, its neopentyl-like structure can render it sluggish. Emerging research directions will focus on:

Cross-Coupling Reactions: The application of modern cross-coupling methodologies (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to the C-Cl bond of this compound could provide efficient routes to carbon-carbon and carbon-heteroatom bond formation, a currently underexplored area for this specific substrate.

Radical-Mediated Reactions: Photoredox catalysis could be used to generate a radical at the chloromethyl position, which could then participate in a range of transformations, such as Giese additions or atom transfer radical polymerization, to create novel polymers and complex molecules.

The exploration of these novel transformations will significantly broaden the chemical space accessible from this compound, cementing its role as a versatile building block in modern organic synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(chloromethyl)bicyclo[2.2.2]octane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via alkylation or halogenation of bicyclo[2.2.2]octane derivatives. For example, 1-bromobicyclo[2.2.2]octane can react with Grignard reagents (e.g., methylmagnesium bromide) under nitrogen atmosphere, followed by halogen exchange with chlorinating agents like HCl or PCl₃. Extended heating (≥18 hours) is critical for complete substrate consumption . Key characterization involves gas chromatography (VPC analysis using 10% QF-1 columns) to separate and confirm products like bicyclo[2.2.2]octane and methylated derivatives .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can identify the chloromethyl group (δ ~3.5–4.0 ppm for CH₂Cl) and bridgehead carbons.
  • X-ray Crystallography : Single-crystal studies (e.g., using dichloromethane as a solvent) reveal bond lengths and angles, with H atoms refined via difference Fourier maps. Positional parameters for non-H atoms should achieve R-factors <0.06 .
  • Mass Spectrometry : Molecular ion peaks at m/z 160–162 (M⁺) confirm the molecular formula (C₉H₁₃Cl) .

Q. What are the key stability considerations for handling this compound in laboratory settings?

  • Methodological Answer :

  • Reactivity : Avoid contact with strong bases or nucleophiles (e.g., amines), which may displace the chloromethyl group.
  • Storage : Store under nitrogen at 2–8°C in inert solvents (e.g., dichloromethane or hexane). Decomposition occurs above 200°C, releasing HCl .
  • Safety : Use fume hoods and PPE (gloves, goggles) due to skin/eye irritation (GHS Category 2) and respiratory hazards (H315, H319, H335) .

Advanced Research Questions

Q. How do substituents on the bicyclo[2.2.2]octane framework influence regioselectivity in electrophilic substitution reactions?

  • Methodological Answer : The rigid bicyclic structure imposes steric and electronic constraints. For example, fluorination using 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) occurs preferentially at bridgehead positions due to hyperconjugative stabilization of transition states. Computational studies (DFT) can model charge distribution and predict sites for electrophilic attack .

Q. What mechanistic insights explain contradictory product ratios in radical-mediated rearrangements of bicyclo[2.2.2]octane derivatives?

  • Methodological Answer : Radical intermediates (e.g., bicyclo[2.2.2]oct-5-en-2-yl) undergo strain-dependent rearrangements. For 4-substituted derivatives, cyclopropylcarbinyl radical pathways compete, favoring bicyclo[3.2.1]oct-6-en-2-yl products when radical-stabilizing groups (e.g., phenylselenyl) are present. Product ratios (equatorial vs. axial isomers) are governed by torsional steering and steric effects .

Q. Can computational methods reliably predict thermodynamic properties (e.g., entropy, heat capacity) of this compound?

  • Methodological Answer : Force-field calculations (e.g., Boyd’s method) estimate gas-phase entropy (S) and heat capacity (Cₚ) for bicyclo[2.2.2]octane derivatives. At 500 K, predicted S ≈ 231 J/mol·K and Cₚ ≈ 183 J/mol·K, with uncertainties ≤10% compared to experimental analogs like bicyclo[2.2.1]heptane . MD simulations refine these values by incorporating solvation effects.

Contradictions and Research Gaps

  • Stereochemical Outcomes : Conflicting reports exist on axial vs. equatorial preferences in rearranged products. For example, notes equatorial isomer dominance due to torsional effects, but substituent electronic effects (e.g., electron-withdrawing groups) may reverse this trend .
  • Synthetic Yields : Grignard methylation of 1-bromobicyclo[2.2.2]octane requires prolonged heating (>18 hours) for full conversion, yet side reactions (e.g., elimination) reduce yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.